![molecular formula C54H88N2O2S2 B595029 2,5-双(2-辛基十二烷基)-3,6-二(噻吩-2-基)吡咯并[3,4-c]吡咯-1,4(2H,5H)-二酮 CAS No. 1267540-02-2](/img/structure/B595029.png)

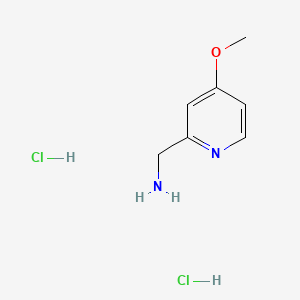

2,5-双(2-辛基十二烷基)-3,6-二(噻吩-2-基)吡咯并[3,4-c]吡咯-1,4(2H,5H)-二酮

货号 B595029

CAS 编号:

1267540-02-2

分子量: 861.43

InChI 键: LTFXMPXYDRPSSF-UHFFFAOYSA-N

注意: 仅供研究使用。不适用于人类或兽医用途。

描述

The compound “2,5-Bis(2-octyldodecyl)-3,6-di(thiophen-2-yl)pyrrolo[3,4-c]pyrrole-1,4(2H,5H)-dione” is a near-infrared (NIR)-absorbing conjugated polymer . It can play a dual role in NIR-sensing organic phototransistors, including charge transport and sensing .

Synthesis Analysis

This compound is synthesized via a Stille coupling reaction . In another study, similar thieno[3,2-b]thiophene based polymers were synthesized by an electrochemical method .Molecular Structure Analysis

The molecular structure of this compound involves a conjugated polymer composed of bis-octyldodecyl-diketopyrrolopyrrole and benzothiadiazole units . The polarity of a miscible ‘poor’ solvent strongly affects the resulting nanostructure .Chemical Reactions Analysis

The compound gradually transforms to their quinoid structures with the increase in voltage .Physical And Chemical Properties Analysis

The compound has unique electrochemical and optical properties. The theoretically calculated bandgaps and ultraviolet-visible spectrum peaks are in good agreement with the polar energy and peak range in the ultraviolet-visible and near-infrared (UV-Vis-NIR) spectrum .科学研究应用

Application 1: Self-assembly of Donor–Acceptor Conjugated Polymers

- Methods of Application : The solution-phase self-assembly of DACPs is demonstrated and investigated from binary solvent mixtures. The polarity of a miscible ‘poor’ solvent (e.g., methanol, dimethyl sulfoxide), which is added to a stable polymer solution in chloroform (i.e., ‘good’ solvent), strongly affects the resulting nanostructure .

- Results or Outcomes : Nanoribbons are formed by the addition of certain polar ‘poor’ solvents to the mixture, while amorphous aggregates are formed upon the addition of non-polar ‘poor’ solvent, such as n-hexane .

Application 2: Organic Field-Effect Transistors

- Methods of Application : The polymer is synthesized by Stille polymerization reaction .

- Results or Outcomes : The hole mobility of bottom gate OFET using the synthesized polymer as an active channel is found to be 1.92 X 10 −2 cm V −1 s −1 with the On/Off ratio of 25 .

Application 3: Sulfide Oxidation Tuning

- Summary of the Application : This compound is used in a sulfide oxidation tuning approach for constructing a series of sulfone-based dual acceptor 1-2 (A 1 –A 2)-type copolymers with different numbers of sulfonyl groups .

- Methods of Application : The specific methods of application or experimental procedures are not detailed in the source .

- Results or Outcomes : The study demonstrates that the A 1 –A 2 -type copolymer possesses the potential to supersede the D–A-type copolymer and A–A-type homopolymer .

Application 4: Light-Emitting Polymer

- Summary of the Application : This compound is used as a monomeric precursor for cyano-PPV light-emitting polymer .

- Methods of Application : The specific methods of application or experimental procedures are not detailed in the source .

- Results or Outcomes : The study suggests that the light-emitting polymer has potential applications in the field of optoelectronics .

Application 5: Sulfide Oxidation Tuning

- Summary of the Application : This compound is used in a sulfide oxidation tuning approach for constructing a series of sulfone-based dual acceptor 1-2 (A 1 –A 2)-type copolymers with different numbers of sulfonyl groups .

- Methods of Application : The specific methods of application or experimental procedures are not detailed in the source .

- Results or Outcomes : The study demonstrates that the A 1 –A 2 -type copolymer possesses the potential to supersede the D–A-type copolymer and A–A-type homopolymer .

Application 6: Light-Emitting Polymer

- Summary of the Application : This compound is used as a monomeric precursor for cyano-PPV light-emitting polymer .

- Methods of Application : The specific methods of application or experimental procedures are not detailed in the source .

- Results or Outcomes : The study suggests that the light-emitting polymer has potential applications in the field of optoelectronics .

属性

IUPAC Name |

2,5-bis(2-octyldodecyl)-1,4-dithiophen-2-ylpyrrolo[3,4-c]pyrrole-3,6-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C54H88N2O2S2/c1-5-9-13-17-21-23-27-31-37-45(35-29-25-19-15-11-7-3)43-55-51(47-39-33-41-59-47)49-50(53(55)57)52(48-40-34-42-60-48)56(54(49)58)44-46(36-30-26-20-16-12-8-4)38-32-28-24-22-18-14-10-6-2/h33-34,39-42,45-46H,5-32,35-38,43-44H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LTFXMPXYDRPSSF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCC(CCCCCCCC)CN1C(=C2C(=C(N(C2=O)CC(CCCCCCCC)CCCCCCCCCC)C3=CC=CS3)C1=O)C4=CC=CS4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C54H88N2O2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

861.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,5-Bis(2-octyldodecyl)-3,6-di(thiophen-2-yl)pyrrolo[3,4-c]pyrrole-1,4(2H,5H)-dione | |

Synthesis routes and methods

Procedure details

In a three-neck, oven dried, 250 ml round bottom flask, 2,5-dihydro-1,4-dioxo-3,6-dithienylpyrrolo[3,4-c]-pyrrole (2), (7.0 g. 23.30 mmol) and anhydrous K2CO3 (8.95 g, 69.91 mmol) were dissolved in 250 ml of anhydrous N,N-dimethylformamide (DMF), and heated to 120° C. under argon for 1 h. 2-octyl-1-dodecylbromide (25.27 g, 69.91 mmol) was then added dropwise, and the reaction mixture was further stirred and heated overnight at 130° C. The reaction mixture was cooled to room temperature and then poured into water and stirred for 30 minutes. The product was extracted with chloroform, then successively washed with water, and dried over MgSO4. Removal of the solvent afforded the crude product which was then purified using column chromatography on silica gel using a mixture of hexane and chloroform as eluent, giving a purple solid (11.0 g, 54%). 1H NMR (CDCl3): (0.87 (t, 12H), 1.13-1.45 (m, 64H), 1.89 (s, 2H), 4.00 (d, 4H), 7.26 (d, 2H), 7.52 (d, 2H), 8.87 (d, 2H). MS (MALDI-TOF) m/z 860.63 (M). calcd. for C54H88N2O2S2=860.25.

Quantity

0 (± 1) mol

Type

reactant

Reaction Step One

Name

Yield

54%

Citations

For This Compound

28

Citations

New diketopyrrolopyrrole (DPP)‐containing conjugated polymers such as poly(2,5‐bis(2‐octyldodecyl)‐3‐(5‐(pyren‐1‐yl)thiophen‐2‐yl)‐6‐(thiophen‐2‐yl)pyrrolo[3,4‐c]pyrrole‐1,4(2H,…

Number of citations: 24

onlinelibrary.wiley.com

A series of bithiophene (2T)-based DA 1 -DA 2 terpolymers with different A 2 moieties were prepared via direct arylation reaction. In these terpolymers, pyrrolo[3,4-c]pyrrole-1,4-dione (…

Number of citations: 8

www.mdpi.com

In this work, we have synthesized a series of TDPP derivatives with different alkyl groups such as n-hexyl (−C 6 H 13 ) 3a, 2-ethylhexyl (-(2-C 2 H 5 )C 6 H 12 ) 3b, triethylene glycol …

Number of citations: 119

pubs.acs.org

A novel donor-π bridge - acceptor (A)-π bridge - donor type molecule (PCTDPP20) with planar core based on diketopyrrolopyrrole (DPP) and carbazole is synthesized by the Suzuki …

Number of citations: 2

www.tandfonline.com

A series of diketopyrrolopyrrole (DPP)-based conjugated polymers were synthesized with varied side groups such as alkyl and aryl side-chains on a DPP backbone. Their thermal, …

Number of citations: 2

www.sciencedirect.com

Photopolymerization is the focus of intense research efforts due to the recent need to develop visible light photoinitiating systems activable under low light intensity and in the visible …

Number of citations: 17

www.sciencedirect.com

In recent decades, the susceptibility to degradation in both ambient and aqueous environments has prevented organic electronics from gaining rapid traction for sensing applications. …

Number of citations: 414

www.nature.com

Three novel regular acceptor-donor1-acceptor-donor2(A-D1-A-D2) terpolymers were prepared via embedding a second donor(D2) unit into the traditional DA backbone to manipulate …

Number of citations: 5

link.springer.com

Ambipolar semiconducting polymers are of significant fundamental and technical interest. However, the tedious syntheses of using classic C(sp 2 )–C(sp 2 ) coupling reactions make …

Number of citations: 18

www.cell.com

Conjugated polymers are attractive components for plastic electronics, but their structural defects, low solubility and batch-to-batch variation—mainly in terms of molecular weight and …

Number of citations: 112

www.nature.com

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(3S)-3-[(tert-Butoxycarbonyl)amino]-4-oxo-4-[[(S)-3-benzyl-2-oxopyrrolidin-3-yl]amino]butyric acid benzyl ester](/img/structure/B594946.png)

![2-Thia-6-azaspiro[3.3]heptane 2,2-dioxide](/img/structure/B594949.png)

![(4-(5-chlorobenzo[d]oxazol-2-yl)-7-methyl-1,4-diazepan-1-yl)(5-methyl-2-(2H-1,2,3-triazol-2-yl)phenyl)methanone](/img/structure/B594950.png)

![hexahydro-3,3-dimethyl-(5aR,6aR,7aS)-3H,5H-Cycloprop[d]oxazolo[3,4-a]pyridin-5-one](/img/structure/B594951.png)

![1h-[1,3,5]Triazepino[1,7-a]benzimidazole](/img/structure/B594956.png)

![Bicyclo[2.2.1]hept-5-ene-2-carboxaldehyde, 3-acetyl-, (2-exo,3-endo)- (9CI)](/img/no-structure.png)

![2-[5-(1-Ethyl-1H-pyrazol-4-yl)-[1,3,4]oxadiazol-2-yl]ethylamine](/img/structure/B594959.png)

![6-Methoxyoxepino[3,2-d]isoxazole](/img/structure/B594960.png)

![[4-Nitro-3-(trifluoromethyl)phenyl]acetic acid](/img/structure/B594969.png)